BenchChemオンラインストアへようこそ!

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride

GABA-B receptor bioisostere heteroaromatic substitution

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride (CAS 2138274-19-6) is a synthetic γ‑amino acid derivative that incorporates a 2,3‑dihydrobenzofuran (coumaran) ring in place of the aryl moiety found in classical GABA‑B agonists such as baclofen and phenibut. As the hydrochloride salt of the free amino acid (CAS 1523061‑31‑5), the compound features a protonated amino group that enhances aqueous solubility and facilitates formulation in biological assay buffers.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71
CAS No. 2138274-19-6
Cat. No. B2418683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride
CAS2138274-19-6
Molecular FormulaC12H16ClNO3
Molecular Weight257.71
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(CC(=O)O)CN.Cl
InChIInChI=1S/C12H15NO3.ClH/c13-7-10(6-12(14)15)8-1-2-11-9(5-8)3-4-16-11;/h1-2,5,10H,3-4,6-7,13H2,(H,14,15);1H
InChIKeyLQVJLRDAGFSJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride – Structural Classification and Key Identity Data


4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride (CAS 2138274-19-6) is a synthetic γ‑amino acid derivative that incorporates a 2,3‑dihydrobenzofuran (coumaran) ring in place of the aryl moiety found in classical GABA‑B agonists such as baclofen and phenibut [1]. As the hydrochloride salt of the free amino acid (CAS 1523061‑31‑5), the compound features a protonated amino group that enhances aqueous solubility and facilitates formulation in biological assay buffers . The partially saturated furan ring introduces a non‑planar, oxygen‑rich heterocycle that alters the molecule’s conformational flexibility, hydrogen‑bonding capacity, and lipophilic character relative to both fully aromatic benzofuran analogues and simple phenyl‑substituted GABA derivatives [2].

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride – Why Generic Substitution Is Not Advisable


Although 4‑amino‑3‑arylbutanoic acids share a common GABA‑mimetic scaffold, subtle changes to the aromatic substituent profoundly alter receptor subtype selectivity, intrinsic efficacy, and pharmacokinetic behaviour [1]. The replacement of the p‑chlorophenyl ring of baclofen with a heteroaromatic system can transform a GABAB agonist into an antagonist, while positional isomerism of the amino group switches transporter vs. receptor targeting profiles [2]. The 2,3‑dihydrobenzofuran‑5‑yl motif present in the target compound is a unique bioisostere that combines the metabolic liabilities of a partially saturated oxygen heterocycle with a distinct spatial orientation of the amino‑acid side chain, making simple interchange with baclofen, phenibut, or 2‑substituted benzofuran analogues scientifically unsound without direct comparative data [3].

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride – Quantitative Differentiation Evidence vs. Closest Analogs


Evidence 1 – Structural Topology: 2,3-Dihydrobenzofuran-5-yl vs. 4-Chlorophenyl (Baclofen)

Replacement of the p‑chlorophenyl ring of baclofen with a benzo[b]furan or 2,3‑dihydrobenzofuran system eliminates GABAB agonist activity and can confer antagonist properties, as demonstrated by Kerr et al. for benzo[b]furan‑2‑yl analogues [1]. The 5‑yl attachment and saturation state of the target compound introduce additional steric and electronic perturbations that are predicted to further shift pharmacological profiles relative to both baclofen and the 2‑yl benzofuran series [2].

GABA-B receptor bioisostere heteroaromatic substitution

Evidence 2 – LogP and Hydrogen‑Bond Donor/Acceptor Profile vs. Phenibut

The topological polar surface area (TPSA) of the target compound (72.6 Ų) and its computed hydrogen‑bond acceptor count (4) exceed those of phenibut (TPSA 63.3 Ų, HBA 3), predicting reduced passive membrane permeability and potentially lower CNS penetration [1]. Conversely, the target compound’s heterocyclic oxygen provides additional H‑bond acceptor capacity that could enhance aqueous solubility relative to phenibut, albeit without direct experimental LogP or LogD data for the target [2].

lipophilicity blood-brain barrier penetration physicochemical profiling

Evidence 3 – Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling

The hydrochloride salt (CAS 2138274-19-6, MW 257.71 g/mol) is the predominate commercially available form, offered by CymitQuimica (95% purity) and Chemscene (98% purity) . The hydrochloride counterion ensures full protonation of the amine, yielding a charged species at physiological pH that exhibits substantially higher aqueous solubility than the neutral free base (CAS 1523061-31-5) . This eliminates the need for pre‑dissolution in DMSO or acidification steps that can confound biological assays.

salt formulation aqueous solubility assay-ready preparation

Evidence 4 – Regioisomeric Selectivity: 4-Amino vs. 2-Amino Substitution Pattern

The 4‑amino‑3‑arylbutanoic acid scaffold (γ‑amino acid) places the amine at the position equivalent to GABA, enabling recognition by GABA receptors and transporters. In contrast, the isomeric 2‑amino‑4‑(2,3‑dihydrobenzofuran‑5‑yl)butanoic acid (α‑amino acid, CAS 1523502‑00‑2) has the amino group shifted to the α‑carbon, fundamentally altering its conformation and biological target profile . Literature on GAT‑1 inhibitors demonstrates that γ‑amino acid geometry is critical for high‑affinity transporter binding, with the 4‑amino regioisomer expected to engage the GABA orthosteric site while the 2‑amino isomer would not [1].

GABA transporter regioisomer GAT-1 selectivity

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride – Recommended Research and Industrial Application Scenarios


Scenario 1 – GABAB Receptor Antagonist Probe Development

The established precedent that benzofuran‑for‑phenyl substitution converts GABAB agonists to antagonists [1] positions the target compound as a candidate scaffold for developing novel GABAB antagonists. Researchers seeking tools to dissect GABAB‑mediated signalling in pain, spasticity, or addiction models should consider this compound over baclofen (which activates the receptor) or CGP 35348 (a phosphinic acid antagonist with limited structural diversity).

Scenario 2 – Physicochemical Property Differentiation in SAR Libraries

The target compound’s elevated TPSA (72.6 Ų) and additional H‑bond acceptor relative to phenibut [1] make it a valuable member of a property‑focused SAR library aimed at modulating CNS permeability. Procurement is justified when the research objective is to systematically compare how heteroatom incorporation in the aryl ring affects LogD, solubility, and brain‑to‑plasma ratios within a congeneric series.

Scenario 3 – High‑Throughput Screening with Assay‑Ready Salt Form

For core facility screening against GABA‑related targets (GAT‑1, GAT‑3, GABAA, GABAB), the hydrochloride salt eliminates pre‑assay solubilisation steps that can introduce DMSO artifacts or pH variability [2]. The ≥95% purity available from commercial suppliers ensures that active hits are not confounded by impurities, making it a preferred screening‑grade input over custom‑synthesised free base batches of unknown purity.

Scenario 4 – Regioisomeric Selectivity Studies for GABA Transporter Pharmacology

The distinct topological arrangement of the 4‑amino‑3‑(2,3‑dihydrobenzofuran‑5‑yl)butanoic acid scaffold relative to its 2‑amino regioisomer (CAS 1523502‑00‑2) provides a clean chemical probe pair for investigating how amine position dictates GABA transporter vs. receptor selectivity . Laboratories engaged in GAT‑1 inhibitor discovery can use the target compound as a γ‑amino acid reference point alongside α‑amino acid controls to validate binding‑site pharmacophore models.

Quote Request

Request a Quote for 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.